![molecular formula C18H23N5O2 B12930461 Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]- CAS No. 610755-01-6](/img/structure/B12930461.png)
Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide is an organic compound belonging to the class of benzamides. Benzamides are characterized by the presence of a carboxamido substituent attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide typically involves multiple steps. One common approach includes the reaction of 4-amino-6-(cyclohexylmethoxy)pyrimidine-2-amine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
科学的研究の応用
4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
- 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide
- 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzoic acid
- 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzyl alcohol
Uniqueness
Compared to similar compounds, 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide stands out due to its specific inhibitory activity against CDK2. This unique property makes it particularly valuable in cancer research, where selective inhibition of CDK2 can lead to targeted therapies with fewer side effects .
特性
CAS番号 |
610755-01-6 |
|---|---|
分子式 |
C18H23N5O2 |
分子量 |
341.4 g/mol |
IUPAC名 |
4-[[4-amino-6-(cyclohexylmethoxy)pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C18H23N5O2/c19-15-10-16(25-11-12-4-2-1-3-5-12)23-18(22-15)21-14-8-6-13(7-9-14)17(20)24/h6-10,12H,1-5,11H2,(H2,20,24)(H3,19,21,22,23) |
InChIキー |
KVCWGWGQOGKCFH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)COC2=NC(=NC(=C2)N)NC3=CC=C(C=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


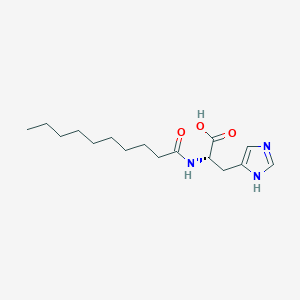
![N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide](/img/structure/B12930390.png)
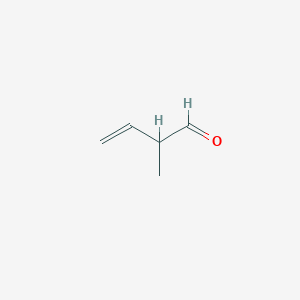

![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)

![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
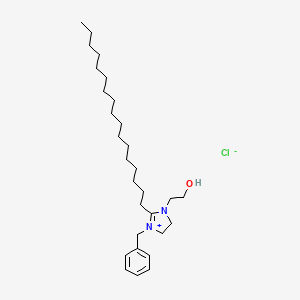
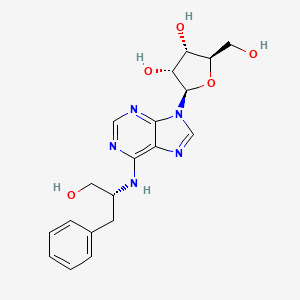
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)
![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)

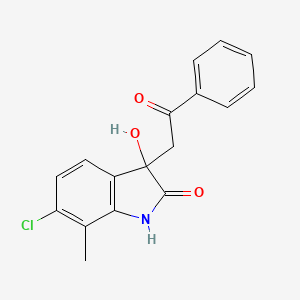
![1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12930459.png)
